molecular formula C9H11NO B15251805 Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile

Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile

Cat. No.: B15251805
M. Wt: 149.19 g/mol
InChI Key: DTIFJASCSXNTQG-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile is a structurally complex molecule featuring a norbornane (bicyclo[2.2.1]heptane) core fused to an oxirane (epoxide) ring via a spiro junction. The carbonitrile (-CN) group at the 3'-position of the oxirane introduces electronic and steric effects that influence its reactivity and physical properties.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C9H11NO/c10-5-8-9(11-8)4-6-1-2-7(9)3-6/h6-8H,1-4H2

InChI Key

DTIFJASCSXNTQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC23C(O3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[221]heptane-2,2’-oxirane]-3’-carbonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts such as boron trifluoride etherate (BF3·Et2O) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbonitrile position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include diols, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carbonitrile exerts its effects depends on its specific application. In chemical reactions, the spirocyclic structure provides rigidity and stability, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Bicyclo Systems

Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile (CAS 1858808-62-4)

  • Core Structure : Bicyclo[2.2.2]octane (larger bridgehead system) fused to oxirane.

Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile (CAS 1849312-76-0)

  • Core Structure : Bicyclo[3.1.0]hexane (smaller, more strained system) fused to oxirane.
  • Key Differences : Higher angular strain due to the bicyclo[3.1.0] system, which may enhance electrophilicity of the oxirane ring .

Functional Group Variations

3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane] (CAS 62318-94-9)

  • Substituents: Methyl groups at the 3,3-positions of the norbornane.
  • Key Differences : The absence of the electron-withdrawing -CN group reduces polarity and may decrease solubility in polar solvents compared to the carbonitrile derivative .

Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate (CAS 1881320-73-5)

  • Substituents : Chlorine and methyl ester groups at the 3'-position.
  • Key Differences : The ester group introduces hydrolytic sensitivity, while the chlorine atom increases electrophilicity, making this compound more reactive toward nucleophiles .

Fused-Ring Systems

  • Core Structure: Norbornane-oxirane fused to an indoline ring.

Data Tables

Table 1: Structural and Physical Properties of Selected Spiro Compounds

Compound Name CAS RN Molecular Formula Molecular Weight Substituents Notable Properties
Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile Not provided C₉H₁₁NO 149.19 -CN at 3' High polarity due to nitrile; potential for nucleophilic epoxide ring opening
3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane] 62318-94-9 C₁₀H₁₆O 152.23 -CH₃ at 3,3 Lower solubility in polar solvents; higher thermal stability
Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile 1858808-62-4 C₁₀H₁₃NO 163.22 -CN at 3' Increased steric hindrance; slower reaction kinetics
Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate 1881320-73-5 C₁₀H₁₃ClO₃ 216.66 -Cl, -COOCH₃ Hydrolytically unstable; reactive toward amines/thiols

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